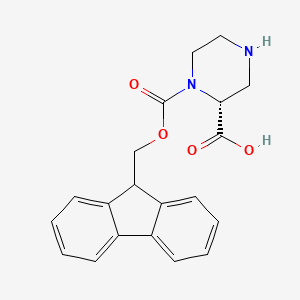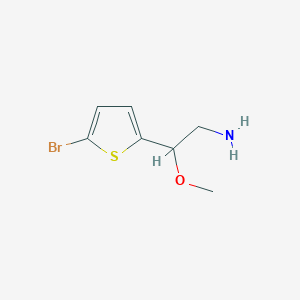
2-(5-Bromothiophen-2-yl)-2-methoxyethan-1-amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(5-Bromothiophen-2-yl)-2-methoxyethan-1-amine is an organic compound that belongs to the class of thiophene derivatives Thiophene is a five-membered aromatic ring containing one sulfur atom The compound is characterized by the presence of a bromine atom at the 5th position of the thiophene ring and a methoxyethanamine group at the 2nd position
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(5-Bromothiophen-2-yl)-2-methoxyethan-1-amine typically involves the bromination of thiophene followed by the introduction of the methoxyethanamine group. One common method involves the bromination of thiophene using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst such as iron(III) bromide. The resulting 5-bromothiophene is then reacted with 2-methoxyethanamine under appropriate conditions to yield the desired compound .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, the optimization of reaction conditions, such as temperature, pressure, and solvent choice, can further improve the scalability of the process.
化学反応の分析
Types of Reactions
2-(5-Bromothiophen-2-yl)-2-methoxyethan-1-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can lead to the formation of thiol derivatives.
Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used for substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiol derivatives.
Substitution: Various substituted thiophene derivatives depending on the nucleophile used.
科学的研究の応用
2-(5-Bromothiophen-2-yl)-2-methoxyethan-1-amine has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex thiophene derivatives and heterocyclic compounds.
Biology: The compound has been investigated for its potential antimicrobial and anticancer properties.
作用機序
The mechanism of action of 2-(5-Bromothiophen-2-yl)-2-methoxyethan-1-amine is not fully understood, but it is believed to involve interactions with specific molecular targets and pathways. In antimicrobial applications, the compound may disrupt bacterial cell membranes or inhibit essential enzymes. In anticancer research, it may induce apoptosis or inhibit cell proliferation by targeting specific signaling pathways .
類似化合物との比較
Similar Compounds
5-Bromothiophene-2-carbohydrazide: Another brominated thiophene derivative with potential antimicrobial properties.
2-(5-Bromothiophen-2-yl)acetonitrile: A compound with similar structural features and applications in organic synthesis and materials science.
Uniqueness
2-(5-Bromothiophen-2-yl)-2-methoxyethan-1-amine is unique due to the presence of the methoxyethanamine group, which imparts distinct chemical and biological properties. This functional group enhances the compound’s solubility and reactivity, making it a versatile intermediate in various synthetic and research applications.
特性
分子式 |
C7H10BrNOS |
|---|---|
分子量 |
236.13 g/mol |
IUPAC名 |
2-(5-bromothiophen-2-yl)-2-methoxyethanamine |
InChI |
InChI=1S/C7H10BrNOS/c1-10-5(4-9)6-2-3-7(8)11-6/h2-3,5H,4,9H2,1H3 |
InChIキー |
RXTSBKWPRHEUTI-UHFFFAOYSA-N |
正規SMILES |
COC(CN)C1=CC=C(S1)Br |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




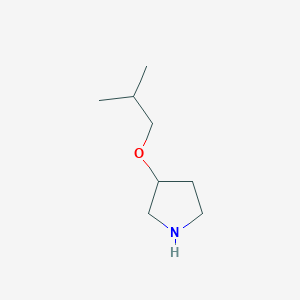
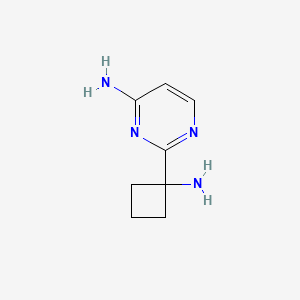
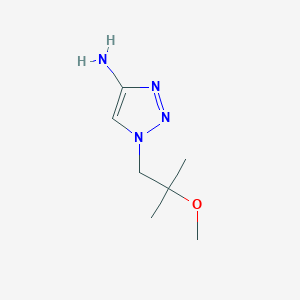
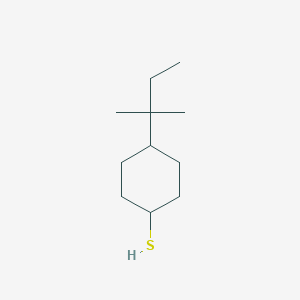
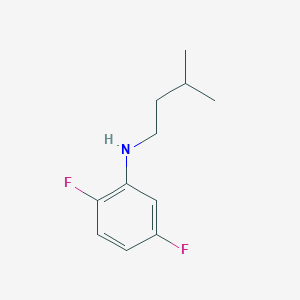
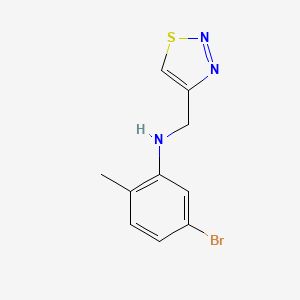
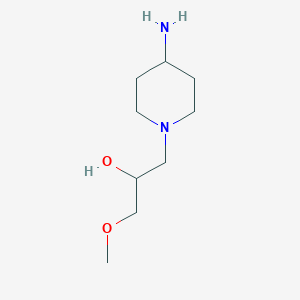
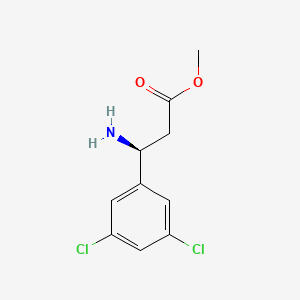
![4-{[(3-methyl-1H-pyrazol-4-yl)methyl]amino}cyclohexan-1-ol](/img/structure/B13309715.png)

